4-methyl-7-propionyl-2H-chromen-2-one
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activities
The regiospecific synthesis of novel isoxazoline chromene derivatives, including structures similar to 4-methyl-7-propionyl-2H-chromen-2-one, has been explored. These compounds have demonstrated promising antibacterial and anticoagulant activities, indicating their potential in medical and pharmaceutical research. The synthesis involves cycloaddition reactions and chemospecificity by thio-Claisen rearrangement, leading to heterocyclic compounds with potential therapeutic applications (Zghab et al., 2017).
Novel Heteroaryl Anionic Synthons
The creation of novel anionic scaffolds based on the substitution of 4-methyl-7-propionyl-2H-chromen-2-one has been reported. These scaffolds have been characterized and show potential for further application in the development of new chemical entities for various research fields. The synthesis provides a one-pot approach to substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones with high yields, which are crucial for innovative heteroaryl conjugates (Carmel Y. et al., 2018).
Application in OLEDs
Derivatives of 4-methyl-7-propionyl-2H-chromen-2-one have been synthesized and evaluated for their use as emitting layers in non-doped OLEDs. These compounds exhibit luminescence efficiency, showcasing their potential in the development of advanced materials for electronic and photonic devices. The synthesis involved Suzuki aryl-aryl coupling reactions, indicating the versatility of chromen-2-one derivatives in material science (Jung et al., 2017).
Physico-Chemical Properties
The synthesis and characterization of compounds related to 4-methyl-7-propionyl-2H-chromen-2-one, such as 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), have been conducted to explore their physico-chemical properties. Studies on their acid dissociation constants, solubility, and sensitivity to solvent polarity provide valuable insights into their chemical behavior, which is essential for their application in various scientific fields (Elenkova et al., 2014).
properties
IUPAC Name |
4-methyl-7-propanoylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMZBBHLTXDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-propionyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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